9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-

CAS No.: 3613-16-9

Cat. No.: VC17170394

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3613-16-9 |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one |

| Standard InChI | InChI=1S/C20H24N2O3/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 |

| Standard InChI Key | FKEBOYZZRAPIFN-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Properties

Molecular Architecture

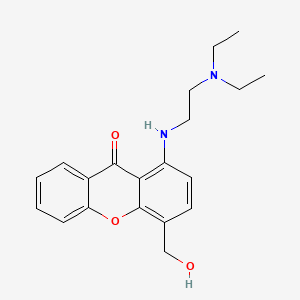

The compound’s core consists of a xanthenone skeleton (a fused tricyclic system of two benzene rings bridged by a pyran-4-one moiety). The substituents at positions 1 and 4 introduce distinct functional groups:

-

Position 1: A 2-(diethylamino)ethylamino group (–NH–CH₂–CH₂–N(CH₂CH₃)₂), which confers basicity and potential solubility in polar solvents.

-

Position 4: A hydroxymethyl group (–CH₂OH), enhancing hydrophilicity and enabling further chemical modifications .

The IUPAC name, 1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one, reflects this substitution pattern.

Physicochemical Characteristics

Key properties derived from computational and experimental data include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.4 g/mol |

| CAS Registry Number | 3613-16-9 |

| SMILES | CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=CC=CC=C3C2=O |

| InChI Key | FKEBOYZZRAPIFN-UHFFFAOYSA-N |

The presence of multiple nitrogen and oxygen atoms contributes to its polar nature, with predicted logP values indicating moderate lipophilicity .

Synthesis and Reactivity

Reactivity Profile

The compound’s functional groups enable diverse reactions:

-

Amino Group: Participates in alkylation, acylation, and coordination with metal ions.

-

Hydroxymethyl Group: Subject to oxidation (to carboxyl groups) or esterification.

-

Xanthenone Core: May undergo electrophilic substitution at electron-rich positions .

Comparison with Analogous Compounds

9H-Thioxanthen-9-one Derivatives

The sulfur analog, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-thioxanthen-9-one (CAS 3105-97-3), replaces the xanthenone oxygen with sulfur. This substitution:

-

Reduces polarity (logP increases).

-

Alters electronic properties, potentially enhancing photostability .

Challenges and Future Directions

Current limitations include sparse empirical data on toxicity, bioavailability, and synthetic scalability. Prioritized research areas should focus on:

-

In vitro Bioactivity Screening: Against cancer cell lines or microbial pathogens.

-

Structure-Activity Relationship (SAR) Studies: To optimize substituents for target applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume